Cas no 2137728-58-4 (5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
![5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2137728-58-4x500.png)
5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-746088
- 5-[4-(difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid
- 2137728-58-4
- 5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid
-
- インチ: 1S/C10H6F2O2S2/c11-9(12)6-4-15-3-5(6)7-1-2-8(16-7)10(13)14/h1-4,9H,(H,13,14)
- InChIKey: XTNBRNINVGSFRH-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC=C1C1=CSC=C1C(F)F
計算された属性
- 精确分子量: 259.97772810g/mol
- 同位素质量: 259.97772810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.8Ų
- XLogP3: 3.4
5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-746088-1.0g |
5-[4-(difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid |
2137728-58-4 | 95.0% | 1.0g |
$986.0 | 2025-03-11 | |
Enamine | EN300-746088-0.25g |
5-[4-(difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid |
2137728-58-4 | 95.0% | 0.25g |
$906.0 | 2025-03-11 | |
Enamine | EN300-746088-0.05g |
5-[4-(difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid |
2137728-58-4 | 95.0% | 0.05g |
$827.0 | 2025-03-11 | |
Enamine | EN300-746088-2.5g |
5-[4-(difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid |
2137728-58-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-11 | |
Enamine | EN300-746088-10.0g |
5-[4-(difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid |
2137728-58-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-11 | |
Enamine | EN300-746088-0.5g |
5-[4-(difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid |
2137728-58-4 | 95.0% | 0.5g |
$946.0 | 2025-03-11 | |
Enamine | EN300-746088-0.1g |
5-[4-(difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid |
2137728-58-4 | 95.0% | 0.1g |
$867.0 | 2025-03-11 | |
Enamine | EN300-746088-5.0g |
5-[4-(difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid |
2137728-58-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-11 |
5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acidに関する追加情報
5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid: A Comprehensive Overview
5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid (CAS No. 2137728-58-4) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which features a thiophene ring system substituted with a difluoromethyl group and a carboxylic acid moiety. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of 5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid involves advanced organic synthesis techniques, including coupling reactions and functional group transformations. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, which are critical for its use in research and industrial settings. Researchers have also explored the stereochemistry and regioselectivity of the molecule, providing deeper insights into its structural properties.
One of the most promising applications of this compound lies in its potential as a building block for constructing advanced materials. The thiophene ring system is known for its aromatic stability and conjugation capabilities, which are essential for applications in organic electronics. For instance, 5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid has been investigated as a precursor for synthesizing conductive polymers and organic semiconductors. These materials exhibit excellent charge transport properties, making them suitable for use in flexible electronics, light-emitting diodes (LEDs), and photovoltaic devices.
In the pharmaceutical industry, 5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid has shown potential as a lead compound for drug development. Its unique structure allows for diverse interactions with biological systems, making it a candidate for designing molecules with specific pharmacological activities. Recent research has explored its role as an anti-inflammatory agent, where the carboxylic acid group plays a crucial role in modulating cellular responses. Additionally, the difluoromethyl group contributes to the molecule's lipophilicity, enhancing its bioavailability.
The environmental impact of 5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid has also been a topic of interest. Studies have examined its biodegradability and toxicity profiles under various conditions. Results indicate that the compound exhibits moderate biodegradability, with certain environmental factors influencing its degradation rate. These findings are essential for assessing its safety profile and ensuring sustainable practices in its production and application.
From a structural perspective, 5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid demonstrates intriguing electronic properties due to the conjugation between the thiophene rings and the carboxylic acid group. Computational studies have revealed that this conjugation enhances the molecule's ability to absorb light across a broad spectrum, which is advantageous for applications in optoelectronics. Furthermore, the presence of fluorine atoms introduces additional electronic effects, fine-tuning the molecule's reactivity and stability.
In conclusion, 5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid (CAS No. 2137728-58-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for researchers and industries alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
2137728-58-4 (5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid) Related Products
- 2171650-49-8(2-amino-4-hydroxy-4-methylpentanamide)
- 2024300-94-3(methyl 2-sulfobutanoate)
- 2171975-14-5(tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)
- 2097932-78-8(4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)
- 13916-97-7(Methyl 8-fluoronaphthalene-2-carboxylate)
- 1431963-83-5(3-Chloro-4-(3-methylpiperidin-1-yl)aniline;dihydrochloride)
- 1214335-16-6(Ethyl 3-amino-2-fluorobenzoate)
- 2228557-70-6(3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine)
- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)
- 1227595-13-2(2-Bromo-6-methylpyridine-4-acetonitrile)




